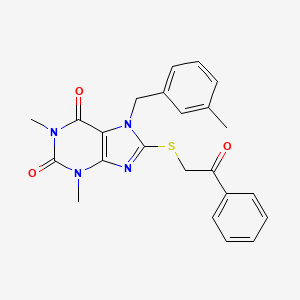

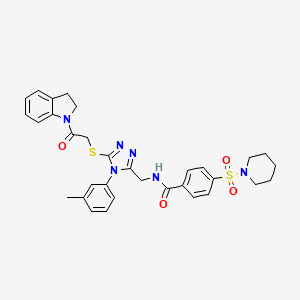

1,3-dimethyl-7-(3-methylbenzyl)-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This would typically include the IUPAC name, common names, and structural formula of the compound.

Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry and any interesting structural features.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学的研究の応用

Synthesis and Characterization of Metal Complexes

Research by Shaker (2011) explored the synthesis and study of mixed ligand-metal complexes involving 1,3-dimethyl-7H-purine-2,6-dione and other ligands like SCN and OCN ions. This work detailed the formation of solid complexes with metals such as Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), where 1,3-dimethyl-7H-purine-2,6-dione was coordinated through the nitrogen atom. These complexes were characterized using various spectroscopic techniques, revealing insights into their structure and potential applications in catalysis and material science (Shaker, 2011).

Microbial Degradation of Sulfur Heterocycles

Kropp et al. (1996) studied the biotransformation of dimethylbenzothiophene isomers by Pseudomonas strains, shedding light on microbial pathways that could degrade sulfur heterocycles in petroleum. This research provides valuable insights into bioremediation techniques for sulfur-containing pollutants and the metabolic versatility of microbial communities (Kropp et al., 1996).

Development of Novel Heterocyclic Compounds

Hesek and Rybár (1994) conducted a study on the synthesis of new thiadiazepino-purine ring systems from 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Their research contributes to the chemical diversity of purine derivatives, potentially opening new avenues for the development of pharmaceuticals and agrochemicals (Hesek & Rybár, 1994).

Antioxidant and DNA Cleavage Activities

Mangasuli et al. (2019) developed a microwave-assisted protocol for synthesizing coumarin-purine hybrids, evaluating their in vitro antioxidant activity and DNA cleavage potential. This work highlights the intersection of purine chemistry with therapeutic and biochemical applications, especially in oxidative stress-related diseases and genetic research (Mangasuli et al., 2019).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.

将来の方向性

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.

I hope this general information is helpful, and I encourage you to consult a chemistry textbook or a professional chemist for more detailed information.

特性

IUPAC Name |

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-phenacylsulfanylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3S/c1-15-8-7-9-16(12-15)13-27-19-20(25(2)23(30)26(3)21(19)29)24-22(27)31-14-18(28)17-10-5-4-6-11-17/h4-12H,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTVGEKQTCYRSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2SCC(=O)C4=CC=CC=C4)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-7-(3-methylbenzyl)-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea](/img/structure/B2918521.png)

![3-[4-(5-Methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2918524.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2918527.png)

![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2918529.png)

![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(3-sulfamoylphenyl)prop-2-enamide](/img/structure/B2918532.png)

![2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile](/img/structure/B2918533.png)

![N-(4-chlorophenyl)-2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2918539.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2918541.png)